Chrysophanol
Overview
Description
Chrysophanol, also known as chrysophanic acid, is a naturally occurring anthraquinone derivative. It is commonly found in various plants, fungi, and lichens. The compound is characterized by its bright yellow color and has been used traditionally in Chinese medicine for its therapeutic properties. Its chemical formula is C({15})H({10})O(_{4}), and it is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Mechanism of Action
Target of Action
Chrysophanol, also known as chrysophanic acid and 1,8-dihydroxy-3-methyl-anthraquinone , is a natural anthraquinone that has been widely used in the food and pharmaceutical fields . It has a wide spectrum of pharmacological effects, including anticancer, antioxidation, neuroprotection, antibacterial and antiviral, and regulating blood lipids .
Mode of Action
This compound interacts with its targets, leading to the regulation of several cellular processes. It inhibits cell growth in several cancer cells and regulates genes and proteins involved in controlling apoptosis, cell invasion, metastasis, and cell cycle arrest
Biochemical Pathways
This compound is known to modulate several biochemical pathways. It strongly modulates the NF-κB, EGF/mTOR, and MAPK pathways . These pathways are involved in a variety of cellular processes, including cell growth, apoptosis, and inflammation. By modulating these pathways, this compound can exert its therapeutic effects.
Pharmacokinetics
The pharmacokinetics of this compound indicate that the use of this compound in combination with other drugs can reduce toxicity and enhance efficacy . .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth in several cancer cells and the regulation of genes and proteins involved in controlling apoptosis, cell invasion, metastasis, and cell cycle arrest . It also has a therapeutic effect on alcoholic liver, osteoporosis, and retinal degeneration .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been reported to be present in the shield of some insects, which is a waxy layer used for defense; insects synthesize it as an adaptation against predators . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysophanol can be synthesized through several chemical routes. One common method involves the oxidation of emodin, another anthraquinone derivative, using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, depending on the specific oxidizing agent used .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as the roots of Rheum species (rhubarb) or the bark of Cassia species. The extraction process includes steps like solvent extraction, filtration, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Chrysophanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chrysazin (1,8-dihydroxyanthraquinone) using strong oxidizing agents.
Reduction: Reduction of this compound can yield dihydro derivatives, which are less common but have been studied for their unique properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Chrysazin (1,8-dihydroxyanthraquinone)
Reduction: Dihydro derivatives of this compound
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
Chrysophanol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various anthraquinone derivatives.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects in treating cancer, diabetes, and inflammatory diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Comparison with Similar Compounds
Chrysophanol is often compared with other anthraquinone derivatives, such as emodin, aloe-emodin, and rhein. While these compounds share similar structures and biological activities, this compound is unique in its specific molecular targets and potency in certain applications.
Emodin: Similar anti-inflammatory and anticancer properties but differs in its specific molecular targets.
Aloe-emodin: Known for its laxative effects and anticancer properties, but less potent in anti-inflammatory activities.
Rhein: Primarily studied for its anti-inflammatory and nephroprotective effects.
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in various diseases.
Properties
IUPAC Name |
1,8-dihydroxy-3-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-7-5-9-13(11(17)6-7)15(19)12-8(14(9)18)3-2-4-10(12)16/h2-6,16-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGUBLBATBMXHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Record name | CHRYSOPHANIC ACID | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024832 | |
Record name | Chrysophanic acid | |
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Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chrysophanic acid appears as golden yellow plates or brown powder. Melting point 196 °C. Slightly soluble in water. Pale yellow aqueous solutions turn red on addition of alkali. Solutions in concentrated sulfuric acid are red. (NTP, 1992), Solid | |
Record name | CHRYSOPHANIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/20033 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chrysophanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030670 | |
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Boiling Point |
Sublimes | |
Record name | Chrysophanic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8483 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Practically insoluble in water, Very soluble in benzene, acetic acid, Slightly soluble in cold, freely in boiling alcohol; soluble in benzene, chloroform, ether, glacial acetic acid, acetone, solutions of alkali hydrides, and in hot solutions of alkali carbonates; very slightly soluble in petroleum ether | |
Record name | CHRYSOPHANIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/20033 | |
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Record name | Chrysophanic acid | |
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Density |
0.92 g/cm cu at 25 °C | |
Record name | Chrysophanic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8483 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow hexagonal or monoclinic needles, Crystalline; dark yellow | |
CAS No. |
481-74-3 | |
Record name | CHRYSOPHANIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/20033 | |
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Record name | Chrysophanol | |
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Record name | Chrysophanic acid | |
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Record name | Chrysophanol | |
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Record name | Chrysophanic acid | |
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Record name | 1,8-dihydroxy-3-methylanthraquinone | |
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Record name | CHRYSOPHANIC ACID | |
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Record name | Chrysophanic acid | |
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Record name | Chrysophanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030670 | |
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Melting Point |
385 °F (sublimes) (NTP, 1992), 196 °C, 200 - 201 °C | |
Record name | CHRYSOPHANIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/20033 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chrysophanic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8483 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chrysophanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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